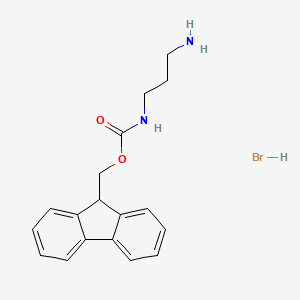

N-Fmoc-1,3-propanediamine hydrobromide

Descripción

Evolution of Amine Protecting Group Strategies in Chemical Synthesis

The selective protection of amine (-NH2) functionality is a critical challenge and a fundamental strategy in organic synthesis. researchgate.net Amines are nucleophilic and basic, making them susceptible to a wide array of reagents, which necessitates masking these properties during transformations elsewhere in a molecule. libretexts.org Over the years, the toolkit for amine protection has evolved from simple methods to highly sophisticated and selective strategies. acs.org

Initially, converting an amine to an ammonium (B1175870) salt through protonation was used as a simple protection method, though its application is limited as many reactions are not feasible in acidic conditions. libretexts.org A more robust approach is acylation, which converts the amine into a less nucleophilic amide. libretexts.org The development of carbamate-based protecting groups, which can be installed and removed under relatively mild conditions, marked a significant advancement. masterorganicchemistry.com Among the most influential carbamates are the tert-butyloxycarbonyl (Boc) group, which is removed with strong acid, and the carboxybenzyl (Cbz) group, which is cleaved by catalytic hydrogenation. masterorganicchemistry.com The quest for milder and more selective methods ultimately led to the development of the Fmoc group, adding a new layer of control to synthetic strategies. masterorganicchemistry.com

A desirable protecting group should be easy to introduce and remove selectively in high yield, and it must remain stable under various reaction conditions without introducing additional reactive sites. researchgate.net

The chemical synthesis of peptides, which involves the sequential formation of amide (peptide) bonds between amino acids, presents a significant synthetic challenge that requires meticulous protection of the α-amino group of the incoming amino acid. lgcstandards.compeptide-li.com The field of peptide synthesis advanced dramatically with the introduction of the first readily cleavable protecting groups, such as the carbobenzoxy (Z) group by Bergmann and Zervas in 1932, and later the acid-labile tert-butyloxycarbonyl (Boc) group. publish.csiro.aunih.gov

A revolutionary breakthrough came in the 1960s with R.B. Merrifield's invention of solid-phase peptide synthesis (SPPS), a technique where the peptide chain is assembled while anchored to an insoluble resin support, simplifying the purification process. lgcstandards.compublish.csiro.au Initially, SPPS predominantly used the Boc group for temporary Nα-protection. However, the repeated use of strong acid for Boc removal and the harsh conditions required for final cleavage from the resin (often using liquid hydrogen fluoride) limited its compatibility with sensitive peptides. nih.govaltabioscience.com

In 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.govaltabioscience.com Its integration into SPPS by Eric Atherton and Bob Sheppard in the late 1970s was a landmark achievement. lgcstandards.com The Fmoc group is stable to acids but can be readily cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). lgcstandards.comaltabioscience.com This offered a milder alternative to the Boc/Benzyl strategy and allowed for true orthogonality in protecting group schemes. altabioscience.com Furthermore, the fluorenyl moiety possesses a strong UV absorbance, which provides a convenient method for real-time monitoring of the deprotection and coupling steps. publish.csiro.au Due to these advantages, Fmoc chemistry has become the predominant method for peptide synthesis in both academic and industrial settings. altabioscience.com

Orthogonal protection is a sophisticated strategy in multistep synthesis that employs two or more different protecting groups, each of which can be removed by a specific set of reagents or conditions without affecting the others. fiveable.menumberanalytics.com This principle is critical for the synthesis of large, complex molecules that possess multiple reactive functional groups, such as peptides, natural products, and carbohydrates. fiveable.mebham.ac.uk

A classic example of an orthogonal system in peptide synthesis is the combined use of Fmoc, Boc, and Cbz groups. masterorganicchemistry.com

The Fmoc group is labile to basic conditions (e.g., piperidine). masterorganicchemistry.com

The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.com

The Cbz group is removed under neutral conditions via catalytic hydrogenolysis. masterorganicchemistry.com

By using this set of protecting groups, a chemist can selectively unmask an amine protected by one group while leaving amines protected by the others intact, allowing for site-specific modifications at different stages of a synthesis. numberanalytics.comjocpr.com The careful selection and planned sequence of installing and removing these groups are fundamental to the successful construction of intricate molecular targets. numberanalytics.combham.ac.uk

Table 1: Comparison of Common Orthogonal Amine Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Condition |

|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) masterorganicchemistry.com |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com |

| Carbobenzoxy | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

Significance of Diamine Scaffolds in Constructing Complex Molecular Architectures

Diamine scaffolds are fundamental building blocks in organic synthesis, serving as versatile platforms for the construction of complex molecules. wikipedia.orgresearchgate.net These scaffolds, which contain two amine functional groups, are integral to the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to polymers like polyamides. nih.govsciencedaily.com 1,3-Propanediamine, a simple linear diamine, is a key precursor in the synthesis of heterocycles and coordination complexes. wikipedia.org

In the context of drug discovery and molecular engineering, scaffolds are core structures used to arrange functional groups in a precise and defined three-dimensional space. lifechemicals.commdpi.com Diamine scaffolds are particularly valuable because the two amino groups provide handles for chemical modification, allowing for the rational and selective introduction of different substituents or molecular fragments. lifechemicals.com When these scaffolds are conformationally restricted, they can pre-organize the attached functional groups into a specific spatial arrangement. lifechemicals.com This pre-organization can lead to a more favorable interaction with biological targets, such as proteins or nucleic acids, by reducing the entropic penalty upon binding. lifechemicals.com

The ability to selectively protect one of the amino groups in a diamine is crucial. This creates a heterobifunctional linker that can be incorporated into a larger molecule, with the protected amine available for subsequent elaboration after a deprotection step. This strategy is widely used to create molecular probes, link drugs to targeting moieties, or build complex libraries for screening.

Specific Context of N-Fmoc-1,3-Propanediamine Hydrobromide in Modern Synthetic Chemistry Research

This compound is a specialized chemical reagent that serves as a valuable building block in modern synthetic chemistry. This compound merges the well-established Fmoc protection strategy with a flexible three-carbon diamine spacer. It is essentially a 1,3-propanediamine molecule where one amine group is temporarily protected as an Fmoc-carbamate, while the other is present as an ammonium hydrobromide salt, rendering it non-nucleophilic until neutralized.

This mono-protected diamine is particularly useful as a linker or spacer in solid-phase synthesis. sigmaaldrich.com It allows chemists to introduce a primary amino group at the end of a flexible three-carbon chain. For instance, it can be coupled to a carboxylic acid on a growing peptide chain or other molecule. Following this coupling, the terminal Fmoc group can be removed under standard basic conditions, revealing a free primary amine. This newly exposed amine can then be used for further functionalization, such as the attachment of fluorescent labels, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) chains, or other molecules to tailor the properties of the final construct.

The hydrobromide salt form ensures stability and good handling properties. Its utility lies in its ability to facilitate the controlled, stepwise assembly of complex, multifunctional molecules where precise spacing and functional group presentation are required.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 352351-59-8 alfa-chemistry.com |

| Molecular Formula | C₁₈H₂₁BrN₂O₂ (or C₁₈H₂₀N₂O₂ · HBr) alfa-chemistry.com |

| Molecular Weight | 377.28 g/mol alfa-chemistry.com |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide alfa-chemistry.com |

| Appearance | Solid |

| Melting Point | ~121 °C (decomposes) |

| Synonyms | 9-Fluorenylmethyl N-(3-aminopropyl)carbamate hydrobromide, N-Fmoc-1,3-diaminopropane hydrobromide |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAKRMILENXFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583809 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-59-8 | |

| Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352351-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Fmoc 1,3 Propanediamine Hydrobromide

Strategies for Chemoselective Mono-Fmoc Protection of 1,3-Propanediamine

The primary challenge in synthesizing N-Fmoc-1,3-propanediamine is achieving selective mono-protection. Because 1,3-propanediamine is a symmetrical diamine, reacting it directly with an Fmoc-reagent tends to yield a mixture of the desired mono-Fmoc product, the di-Fmoc protected by-product, and unreacted starting material.

Direct mono-protection of diamines such as ethylenediamine (B42938) (a similar diamine) with reagents like Fmoc-Cl or Fmoc-OSu is often problematic. nih.gov To overcome this, a common and effective strategy involves a multi-step process using an orthogonal protecting group, typically the tert-butyloxycarbonyl (Boc) group. nih.gov This process includes:

Mono-Boc protection of the diamine.

Protection of the remaining free amine group with an Fmoc reagent.

Selective removal of the Boc group under acidic conditions, which leaves the base-labile Fmoc group intact. nih.gov

This orthogonal approach is a cornerstone for producing the mono-Fmoc protected diamine with high purity.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines, particularly in peptide synthesis, due to its stability in acidic conditions and its lability towards bases. scielo.brresearchgate.net Traditional protocols for introducing the Fmoc group often involve Schotten-Baumann conditions, which typically use a base like sodium bicarbonate in a solvent mixture such as dioxane and water. total-synthesis.com Anhydrous conditions, using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758), are also employed. total-synthesis.com

Optimization of these protocols has focused on improving yields, reducing reaction times, and minimizing side products. For instance, solid-phase synthesis techniques have been developed where a 2-chlorotrityl chloride (2-CTC) resin is used as a temporary protecting group for a carboxylic acid, allowing for subsequent N-methylation and Fmoc protection steps. nih.gov The choice of solvent and base is critical; deprotection of the Fmoc group, for example, is faster in polar solvents like N,N-dimethylformamide (DMF) compared to less polar ones like dichloromethane. springernature.com

The introduction of the Fmoc group is accomplished by coupling an amine with an activated 9-fluorenylmethyl carbonate. scielo.brscispace.com The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). scielo.brtotal-synthesis.com

Fmoc-Cl: This is a highly reactive acid chloride. total-synthesis.com While effective, its high reactivity makes it sensitive to moisture and heat. The reaction mechanism involves the nucleophilic attack of the amine on the chloroformate, liberating hydrochloric acid (HCl), which must be neutralized by a base. total-synthesis.com

Fmoc-OSu: This reagent is now more commonly used due to its greater stability compared to Fmoc-Cl. total-synthesis.com It also demonstrates a lower tendency to form unproductive oligopeptide side products during the preparation of Fmoc-protected amino acids. total-synthesis.com The reaction proceeds through the nucleophilic attack of the amine on the succinimide (B58015) carbonate, with N-hydroxysuccinimide acting as the leaving group. youtube.com

Other activated reagents such as Fmoc-OBt (Fmoc benzotriazole-1-yl carbonate) have also been developed to offer a range of reactivity and selectivity options. scielo.brscispace.com

Green Chemistry Approaches in Fmoc Protection Methodologies

In line with the principles of "Green Chemistry," significant effort has been directed toward developing more environmentally benign methods for amine protection. researchgate.net These approaches aim to eliminate waste, avoid the use of toxic organic solvents, and reduce energy consumption. researchgate.net Water, being an economical, safe, and non-toxic solvent, has emerged as an attractive medium for many organic reactions, including Fmoc protection. researchgate.net

Sonochemistry has become a valuable tool in green organic synthesis. scielo.br The use of ultrasonic irradiation provides a specific activation based on acoustic cavitation, offering a versatile and facile pathway for many reactions. scielo.br Researchers have developed simple and eco-sustainable methods for the N-Fmoc protection of various amines under ultrasonic irradiation. scielo.brscispace.com

These protocols are notable for being both solvent-free and catalyst-free. scielo.brscispace.com In a typical procedure, the amine and Fmoc-Cl are mixed under neat (solventless) conditions and sonicated in a water bath at room temperature. scielo.br This method leads to excellent yields of the N-Fmoc derivatives in very short reaction times, often within minutes, without the formation of side products. scielo.brscispace.comresearchgate.net The mildness and efficiency of this approach make it a significant improvement over conventional methods that may require toxic solvents, expensive catalysts, and longer reaction times. scielo.br

Table 1: Ultrasonic-Assisted N-Fmoc Protection of Various Amines

| Amine Substrate | Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Aniline | 3 | 95 | scispace.com |

| 4-Methylaniline | 2 | 92 | researchgate.net |

| 4-Methoxyaniline | 2 | 94 | researchgate.net |

| 4-Chloroaniline | 3 | 90 | researchgate.net |

| Benzylamine | 2 | 95 | researchgate.net |

The development of catalyst-free methods is a key goal in green chemistry as it simplifies reaction procedures and purification while avoiding potentially toxic or expensive catalysts. Several catalyst-free protocols for Fmoc protection have been reported.

The ultrasonic-assisted method described above is a prime example of a catalyst-free system. scielo.brscispace.com Additionally, researchers have developed efficient Fmoc protection protocols using water as a solvent, which also operate under mild and catalyst-free conditions. researchgate.netrsc.org In these aqueous methods, a mixture of the amine, Fmoc-Cl, and water is stirred, often at a slightly elevated temperature (e.g., 60 °C), to achieve high yields of the protected amine. rsc.org These methods have demonstrated excellent chemoselectivity, for example, in the protection of amino alcohols, where only the amine group reacts, leaving the hydroxyl group untouched. researchgate.net

Table 2: Comparison of Catalyst-Free N-Fmoc Protection of Aniline

| Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Pyridine, THF, 23 °C | 1 | 90 | researchgate.net |

| No catalyst, Water, 60 °C | 2 | 90 | researchgate.net |

| Ultrasound, Neat, Room Temp. | 0.05 (3 min) | 95 | scispace.com |

Role of N Fmoc 1,3 Propanediamine Hydrobromide As a Versatile Building Block

Functionality as a Differentially Protected Diamine

The core utility of N-Fmoc-1,3-propanediamine hydrobromide stems from its nature as a differentially protected diamine. The molecule possesses two amino groups at opposite ends of a three-carbon (propane) chain. One amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the other is present as a hydrobromide salt.

The Fmoc group is a base-labile protecting group, meaning it is stable under acidic and neutral conditions but can be selectively removed using a base, typically a piperidine (B6355638) solution. luxembourg-bio.com This characteristic is central to the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy. luxembourg-bio.comnih.gov The other terminal amine, being in salt form, is protected from unwanted reactions but can be readily made available for chemical coupling by neutralization. This differential protection allows for the sequential and controlled reaction at either amine terminus, enabling chemists to introduce different molecular fragments at specific points in a synthetic sequence.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | 9-Fluorenylmethyl N-(3-aminopropyl)carbamate hydrobromide, N-Fmoc-1,3-diaminopropane hydrobromide |

| CAS Number | 352351-59-8 sigmaaldrich.com |

| Molecular Formula | C₁₈H₂₀N₂O₂ · HBr sigmaaldrich.com |

| Molecular Weight | 377.28 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Melting Point | ~121 °C (decomposition) sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Role as a Linker Molecule in Solid-Phase Synthetic Methodologies

In the context of solid-phase synthesis, a linker is a molecular bridge that connects the growing synthetic molecule (such as a peptide) to an insoluble solid support or resin. semanticscholar.orgmdpi.com this compound is frequently employed as such a linker or as a component to build more complex linker systems. ucdavis.edu In this role, one end of the diamine is anchored to the solid support, and the other end serves as the starting point for the synthesis. The Fmoc-protected amine is typically used for chain elongation in standard Fmoc SPPS. nih.govucdavis.edu

The effectiveness of solid-phase synthesis hinges on the properties of the linker. Key design considerations include:

Stability: The linker must form a stable bond with the solid support and remain intact throughout the multiple cycles of chemical reactions (coupling and deprotection) required for synthesis. mdpi.comnih.gov For Fmoc-based strategies, this means the linker must be stable to the basic conditions (e.g., piperidine) used for Fmoc group removal and the reagents used for amide bond formation. luxembourg-bio.commdpi.com

Cleavage Conditions: After the synthesis is complete, the linker must be cleavable under specific conditions to release the final product from the solid support. nih.gov The choice of linker dictates the final state of the released molecule (e.g., as a C-terminal acid or amide).

Orthogonality: In more advanced "safety-catch" linker strategies, the linker is stable to all synthetic conditions but can be "activated" by a specific chemical reaction, making it labile for cleavage. semanticscholar.orgmdpi.com This allows for greater control and compatibility with different protection schemes, such as combining both Fmoc and tert-butyloxycarbonyl (Boc) strategies. semanticscholar.orgmdpi.com N-Fmoc-1,3-propanediamine can be incorporated into such sophisticated linker designs.

The three-carbon "propane" chain of this compound is a critical design element that influences the linker's physical and chemical properties. The length of the alkyl chain in a linker affects:

Flexibility and Steric Hindrance: The propane (B168953) chain provides a degree of flexibility and acts as a spacer, distancing the growing molecule from the potentially sterically hindering surface of the solid support resin. ucdavis.edu This separation can improve reaction kinetics and coupling efficiencies by enhancing the accessibility of the reactive sites.

Solvation: The properties of the linker can influence the solvation of the growing peptide chain within the resin beads. While the propane chain itself is hydrophobic, linkers can be designed with more hydrophilic components, such as polyethylene (B3416737) glycol (PEG), to improve swelling and reaction efficiency in polar solvents commonly used in SPPS. ucdavis.edu

Side Reactions: The choice of linker length and structure can help minimize unwanted side reactions. For example, using bulky trityl-based linkers can prevent diketopiperazine formation, a side reaction that can cleave the growing chain from the support, especially with certain C-terminal amino acid sequences. sigmaaldrich.com The defined, non-bulky nature of the propanediamine linker makes it a predictable component in custom linker designs.

Integration into Complex Molecular Architectures and Scaffolds

The versatility of this compound extends beyond simple linker applications. It is a key building block for constructing more elaborate molecular structures. Researchers have used it to attach reporter groups, such as biotin (B1667282) or fluorescent dyes, to peptides. ucdavis.edu In a typical application, the free amine of the propanediamine linker is coupled to an amino acid residue (like lysine) on the solid support, and the peptide is then synthesized on the other end of the linker after Fmoc deprotection. ucdavis.edu This strategy allows for the precise placement of labels for use in various biological assays, including Western blots and flow cytometry. ucdavis.edu Its ability to be incorporated into diverse synthetic pathways makes it a valuable tool for creating branched peptides, peptide-drug conjugates, and other complex, multifunctional molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym | Role/Context |

|---|---|---|

| This compound | N-Fmoc-1,3-diaminopropane hydrobromide | Primary subject, building block, linker component |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Base-labile amine protecting group |

| tert-butyloxycarbonyl | Boc | Acid-labile amine protecting group |

| Piperidine | Base used for Fmoc deprotection | |

| Biotin | Reporter group attached via linkers | |

| Polyethylene glycol | PEG | Hydrophilic component used in some linkers |

Applications in Advanced Synthetic Strategies

Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Fmoc-1,3-Propanediamine Hydrobromide

Fmoc-based SPPS is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid resin support. altabioscience.comnih.gov this compound is not an amino acid but is employed as a specialized linker or spacer. After neutralization of the hydrobromide salt, its free primary amine can be coupled to the solid support or to the C-terminus of a peptide chain. The Fmoc-protected amine can then be deprotected at a later, strategic point in the synthesis to allow for further chain elongation or the attachment of other moieties.

The success of Fmoc-SPPS hinges on the concept of orthogonal protection, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. altabioscience.comchempep.com The standard Fmoc/tBu strategy is a prime example. nih.gov The Nα-Fmoc group is temporary and base-labile, typically removed at each cycle of amino acid addition using a piperidine (B6355638) solution. chempep.comembrapa.br In contrast, side-chain protecting groups (such as t-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt)) are acid-labile and remain intact throughout the synthesis until the final cleavage step. embrapa.br

This compound integrates seamlessly into this strategy. The Fmoc group on the diamine is labile to the same piperidine treatment used for the amino acids, while being stable to the acidic conditions used for final cleavage. chempep.com This allows for its incorporation and selective deprotection within the standard Fmoc-SPPS workflow. Furthermore, this system is orthogonal to other protecting groups like allyloxycarbonyl (Alloc), which is removed by palladium catalysis, providing an additional layer of synthetic flexibility for creating highly complex or branched peptides. nih.govresearchgate.net

Table 1: Overview of Orthogonal Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Chemical Class | Cleavage Conditions | Stability |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Urethane | Base-labile (e.g., 20% piperidine in DMF) | Stable to acid |

| tert-Butyloxycarbonyl | Boc | Carbamate (B1207046) | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Stable to base |

| tert-Butyl | tBu | Ether/Ester | Acid-labile (e.g., TFA) | Stable to base |

| Trityl | Trt | Trityl Ether/Thioether | Acid-labile (e.g., TFA) | Stable to base |

In SPPS, the formation of the amide (peptide) bond is a critical step, achieved by activating the carboxylic acid of the incoming Fmoc-amino acid. uci.edu Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions, or aminium-based reagents such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). chempep.comuci.edu

When incorporating N-Fmoc-1,3-propanediamine, its free primary amine (after neutralization) acts as the nucleophile, attacking the activated carboxyl group of the resin-bound peptide or the initial amino acid. The efficiency of this coupling reaction is monitored to ensure completion, commonly through a qualitative ninhydrin (B49086) test which detects the presence of unreacted primary amines. embrapa.br The reaction kinetics can be influenced by factors such as steric hindrance around the coupling site and the specific reagents used. While detailed kinetic studies for this specific diamine are not broadly published, the principles remain the same: the reaction must be driven to completion to ensure the homogeneity of the final product.

Table 2: Common Coupling Reagents in Solid-Phase Peptide Synthesis

| Reagent(s) | Full Name | Function |

|---|---|---|

| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Activates carboxylic acid for amide bond formation. |

| DCC / HOBt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC forms an activated intermediate; HOBt minimizes racemization and improves efficiency. |

The final step of SPPS is the cleavage of the synthesized peptide from the solid support, which simultaneously removes the acid-labile side-chain protecting groups. embrapa.br This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comresearchgate.net The exact composition of the cleavage "cocktail" is tailored to the peptide's sequence to prevent side reactions. thermofisher.com Scavengers are added to the TFA to quench the reactive carbocations generated from the cleavage of protecting groups like Trt and tBu, which could otherwise modify sensitive amino acid residues such as tryptophan, methionine, or cysteine. thermofisher.com

For a peptide construct containing a 1,3-propanediamine linker, the cleavage process releases the final molecule into solution. The choice of resin linker (e.g., Wang, Rink Amide) determines the C-terminal functionality (acid or amide, respectively) of the cleaved product. uci.eduthermofisher.com For instance, cleavage from a Rink Amide resin results in a C-terminal amide. uci.edu The linker derived from N-Fmoc-1,3-propanediamine remains as a stable part of the final peptide structure.

Table 3: Examples of Acid-Labile Cleavage Cocktails for Fmoc-SPPS

| Cocktail Composition | Scavengers | Primary Use |

|---|---|---|

| 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Water, TIS | General purpose cleavage for many peptide sequences. |

| 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% TIS | Water, EDT, TIS | For peptides containing Trp, Met, or Cys to prevent side reactions. |

Bioconjugation and Crosslinking Methodologies in Synthetic Research

The bifunctional nature of this compound makes it an effective cross-linking reagent. Crosslinking is the process of chemically joining two or more molecules with a covalent bond. In synthetic research, this is a powerful tool for creating complex molecular architectures, such as antibody-drug conjugates, labeled biomolecules, or stabilized peptide structures. The diamine serves as a short, flexible spacer, connecting different molecular entities.

The rational design of bioconjugates involves the strategic selection of linkers to connect functional components, such as a targeting peptide and a therapeutic agent or a diagnostic probe. rsc.org The use of a mono-protected diamine like N-Fmoc-1,3-propanediamine allows for a controlled, stepwise conjugation strategy.

For example, the free amine can first be reacted with one molecule. Then, after purification, the Fmoc group is removed under basic conditions to reveal a new primary amine. This newly exposed amine is then available to react with a second molecule, ensuring a defined connectivity that would be difficult to achieve if both amines were unprotected. The three-carbon chain of the propanediamine linker provides a specific spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of each component.

Hybrid probes are essential tools in chemical biology for studying biological processes. These probes often consist of a biomolecule for targeting (like a peptide) and a reporter group (like a fluorophore or biotin). This compound can serve as the linker connecting these two parts.

In a common strategy, the diamine can be incorporated into a peptide during SPPS. After the peptide is synthesized, cleaved from the resin, and purified, the Fmoc group on the diamine linker is removed. The resulting free amine on the peptide-linker construct provides a specific site for conjugation with an activated reporter molecule. This approach is used to create probes for various applications, including fluorescence microscopy and affinity-based purification, where the linker ensures the reporter group does not interfere with the peptide's biological interactions. nih.gov

Table 4: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 9-Fluorenylmethyl N-(3-aminopropyl)carbamate hydrobromide |

| Piperidine | - |

| Trifluoroacetic acid | TFA |

| tert-Butyl | tBu |

| tert-Butyloxycarbonyl | Boc |

| Trityl | Trt |

| Allyloxycarbonyl | Alloc |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| 1-Hydroxybenzotriazole | HOBt |

| O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HCTU |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Triisopropylsilane | TIS |

| Ethanedithiol | EDT |

| Dichloromethane (B109758) | DCM |

Polymer Chemistry and Material Science Applications (Synthetic Building Block Perspective)

In the realm of polymer science, this compound is recognized for its potential as a structural unit and an initiator, contributing to the synthesis of polymers with well-defined properties.

While specific examples in literature detailing the incorporation of this compound into polymer backbones are not extensively documented, its bifunctional nature as a diamine makes it a suitable candidate for such applications. After the removal of the Fmoc protecting group, both amine functionalities can participate in step-growth polymerization reactions to form polymers like polyamides or polyureas. The three-carbon (propyl) spacer provides a degree of rigidity to the polymer chain, influencing its thermal and mechanical properties. Its designation as a cross-linking reagent suggests its utility in creating networked polymer structures. sigmaaldrich.com

The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a primary method for producing synthetic polypeptides. researchgate.net This process can be initiated by various nucleophiles, with primary amines being among the most common. nih.gov The polymerization proceeds via the Normal Amine Mechanism (NAM), where the primary amine initiator attacks the C5 carbonyl group of the NCA monomer. nih.gov This step leads to the opening of the anhydride (B1165640) ring and subsequent decarboxylation, which generates a new terminal amine that propagates the polymerization by reacting with subsequent NCA monomers. nih.gov

This compound possesses a free primary amine, making it a suitable initiator for NCA-ROP. The presence of the Fmoc-protected amine at the other end of the molecule allows for the synthesis of polypeptides with a latent functional group. Once the polymerization is complete, the Fmoc group can be removed under basic conditions to reveal a primary amine, which can then be used for further conjugation or modification, creating well-defined block copolymers or functionalized materials. researchgate.net The use of α,ω-telechelic (bifunctional) amines as initiators is a known strategy for designing the end-groups of the resulting polypeptide. frontiersin.org While primary amine-initiated ROP of NCAs can sometimes be slow, various strategies, such as conducting the reaction under a nitrogen flow to facilitate the removal of CO2, can significantly accelerate the process. nih.gov

| NCA-ROP Initiation Mechanism | Initiator Type | Role of this compound |

| Normal Amine Mechanism (NAM) | Primary Amine | The free primary amine attacks the NCA monomer, initiating polymerization. researchgate.netnih.gov |

| Post-Polymerization Functionalization | Fmoc-protected Amine | The Fmoc group remains intact during polymerization and can be deprotected later for subsequent reactions. researchgate.net |

Synthesis of Conformationally Restricted Analogues and Oligomers

The synthesis of oligomers with constrained conformations is crucial for developing molecules that can mimic biological structures or function as specific inhibitors.

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (aeg) unit. nih.gov The synthesis of PNA oligomers is typically performed on a solid phase using Fmoc chemistry, where Fmoc-protected PNA monomers are sequentially added. peptide.comcreative-peptides.comsaspublishers.com While the standard PNA backbone is composed of aeg units, modifications to the backbone are employed to alter properties such as binding affinity, selectivity, and solubility. nih.govnih.gov Although direct use of this compound in the synthesis of standard PNA monomers is not documented, diamine linkers are conceptually valuable for introducing flexibility or specific spacing within a PNA sequence or for creating abasic sites, which can be critical for targeting structured RNA like G-quadruplexes. nih.gov

Spiroligomers are rigid, ladder-like structures assembled from stereochemically pure bis-amino acid building blocks. nih.gov The synthesis of these complex molecules relies on automated solid-phase Fmoc/tBu chemistry to control their three-dimensional shape and the presentation of functional groups. nih.gov The foundational units for spiroligomers are cyclic bis-amino acids, which are structurally distinct from the linear diamine structure of this compound. Currently, there is no information in the searched literature to support the application of this compound in the assembly of spiroligomer structures.

Utilization in Organic Scaffold Synthesis for Diverse Applications

An organic scaffold is a core molecular structure that can be systematically decorated with various functional groups to create a library of diverse molecules. mdpi.com The ideal scaffold allows for rational, stepwise derivatization to control the final architecture and properties of the molecule. mdpi.com

This compound is an excellent example of a bifunctional building block for scaffold synthesis. Its two amine groups have orthogonal reactivity; the primary amine is available for immediate reaction, while the second is protected by the base-labile Fmoc group. This allows for selective, directional synthesis. For example, the primary amine can be attached to a solid support or a core molecule. Following this, the Fmoc group can be removed using a base like piperidine or pyrrolidine, exposing a new primary amine for a second, different chemical transformation. researchgate.netmdpi.com This strategy is fundamental in combinatorial chemistry and the synthesis of complex molecular architectures, where it can be used as a linker to connect different chemical entities. researchgate.net The development of efficient, scalable methods like flow synthesis for producing monoprotected diamines underscores their importance as versatile intermediates in organic synthesis. nih.gov

| Feature | Role in Scaffold Synthesis |

| Bifunctionality | Two amine groups allow for two separate, sequential reactions. |

| Orthogonal Protection | The free primary amine and the Fmoc-protected amine can be addressed with different chemistries. |

| Defined Linker Length | The propyl (C3) chain provides a short, rigid spacer between conjugated moieties. |

| Solid-Phase Compatibility | The Fmoc group is standard in solid-phase peptide synthesis (SPPS), allowing for integration into automated protocols. sigmaaldrich.com |

Derivatization and Functionalization of N Fmoc 1,3 Propanediamine Hydrobromide and Its Derivatives

Selective Functionalization of the Free Amine Moiety

The synthetic utility of N-Fmoc-1,3-propanediamine hydrobromide is primarily derived from the reactivity of its free primary aminopropyl group. This moiety can undergo a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. Before reaction, the free amine is typically liberated from its hydrobromide salt by treatment with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N). researchgate.net

Amide bond formation is one of the most common methods for functionalizing the free amine of N-Fmoc-1,3-propanediamine. This reaction is central to its use as a linker in solid-phase peptide synthesis (SPPS) and for the construction of complex molecular conjugates. chemrxiv.org The process involves coupling the amine with a carboxylic acid, which must first be activated to facilitate the reaction. A wide array of coupling reagents, originally developed for peptide synthesis, are employed for this purpose. youtube.comanalis.com.my

Commonly used carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (B1669883) (DCC), and diisopropylcarbodiimide (DIC) are effective for activating the carboxylic acid. researchgate.netanalis.com.my The reaction often includes additives such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency and suppress side reactions. analis.com.my More advanced uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also frequently used, particularly when rapid and high-yield coupling is required. researchgate.netresearchgate.net The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methylpyrrolidone (NMP) being the most common. researchgate.net

Table 1: Common Reagents for Amidation of N-Fmoc-1,3-propanediamine

| Coupling Reagent | Additive(s) | Base | Solvent(s) | Reference(s) |

|---|---|---|---|---|

| EDC, DCC, DIC | HOBt | DIPEA, Et3N, NMM | DMF, DMSO | researchgate.net |

| TBTU | - | Lutidine | DCM | researchgate.net |

| HATU | - | DIPEA | DMF | researchgate.net |

| EDC·HCl | DMAP | - | THF, DCM | analis.com.my |

Beyond amidation, the free amine of N-Fmoc-1,3-propanediamine can be functionalized through alkylation, opening pathways to a different class of derivatives. These reactions can be used to introduce new functional groups or to build more complex linker structures.

One mild and effective method for mono-N-alkylation involves reacting the amine with an alkyl halide in the presence of 4 Å molecular sieves, which act as a base to promote the reaction. semanticscholar.orgnih.gov This strategy avoids harsh conditions that could compromise the Fmoc protecting group.

Reductive amination is another powerful technique. In this two-step process, the amine is first condensed with an aldehyde or ketone to form a transient imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. This method is particularly useful for attaching the propanediamine scaffold to aldehyde-functionalized resins or molecules. sigmaaldrich.comnih.gov

For specific modifications like N-methylation, the Biron-Kessler method offers a robust solution. nih.gov This approach involves first protecting the amine with 2-nitrobenzenesulfonyl (o-NBS), which increases the acidity of the N-H proton. The resulting sulfonamide can then be easily alkylated with reagents like methyl iodide or dimethyl sulfate. nih.gov The o-NBS group can be subsequently removed under mild conditions to reveal the methylated amine.

Table 2: Selected Alkylation Strategies for the Propanediamine Scaffold

| Method | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Direct Alkylation | Alkyl halide, 4 Å molecular sieves | Mild conditions, suitable for mono-alkylation. | semanticscholar.orgnih.gov |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH₃CN) | Forms stable secondary amine linkages. | sigmaaldrich.comnih.gov |

Post-Synthetic Modification Strategies of Immobilized Peptides and Other Conjugates

The unique structure of N-Fmoc-1,3-propanediamine makes it an excellent tool for the post-synthetic modification (PSM) of peptides and other biomolecules. ntu.ac.uk In this strategy, a peptide is first synthesized on a solid support, and the propanediamine unit is incorporated as a linker, typically at the C-terminus. After the peptide chain is complete, the Fmoc group on the linker can be selectively removed to expose a primary amine. This newly available reactive handle is spatially distinct from the peptide backbone and side chains, allowing for highly specific modifications.

This exposed amine can be functionalized with a wide variety of moieties. biosynth.com For example, reporter groups such as fluorophores or biotin (B1667282) can be attached to facilitate detection and analysis. The linker can also be used to conjugate drugs, creating peptide-drug conjugates (PDCs) for targeted delivery. mdpi.com Furthermore, it can be used to attach polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve the pharmacokinetic properties of the peptide, or to link the peptide to a larger protein carrier. biosynth.com The ability to perform these modifications after the main synthesis is complete provides significant flexibility and avoids potential incompatibilities between the desired functional group and the conditions of peptide synthesis. ntu.ac.uk

Design and Synthesis of Advanced Linkers and Building Blocks based on the Propanediamine Scaffold

N-Fmoc-1,3-propanediamine is not just a simple spacer but also a foundational element for creating more sophisticated linkers and building blocks. The field of "linkerology" has become critical in areas like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the nature of the linker significantly influences the efficacy, solubility, and stability of the final construct. nih.gov

Starting with N-Fmoc-1,3-propanediamine, the free amine can be reacted with molecules containing multiple functional groups to create advanced, heterobifunctional linkers. For instance, reacting the amine with glutaric anhydride (B1165640) introduces a four-carbon spacer terminating in a carboxylic acid. mdpi.com This new building block now has a free carboxyl group that can be used for subsequent couplings, while the original amine remains protected by the Fmoc group.

This strategy allows for the modular assembly of linkers with tailored properties. By choosing different diacids, amino acids, or other bifunctional reagents to react with the propanediamine unit, chemists can precisely control the length, rigidity, and polarity of the resulting linker. The propanediamine scaffold can also be incorporated into "safety-catch" linker systems. semanticscholar.orgosti.gov In this approach, the Fmoc-protected amine serves as a latent reactive site that is stable throughout a multi-step synthesis. researchgate.net Only at the final stage is the Fmoc group removed, allowing for a specific chemical transformation, such as intramolecular cyclization to form a cyclic peptide, or the attachment of a particularly sensitive molecule that would not have survived the earlier synthetic steps. osti.gov

Analytical and Spectroscopic Techniques for Structural Characterization in Research

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of N-Fmoc-1,3-propanediamine hydrobromide and to analyze its structural components through fragmentation. The molecular formula is C₁₈H₂₁BrN₂O₂ and the molecular weight is 377.28 g/mol . alfa-chemistry.comsigmaaldrich.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺ (referring to the free base, C₁₈H₂₀N₂O₂). This ion would have a measured mass-to-charge ratio (m/z) that corresponds to the calculated exact mass, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) provides further structural proof by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pattern is predictable and characteristic of the molecule's structure. Key fragmentation pathways for the [M+H]⁺ ion of N-Fmoc-1,3-propanediamine would include:

Cleavage of the carbamate (B1207046) bond, leading to the loss of the propanediamine portion.

Formation of characteristic ions from the Fmoc group, such as the fluorenylmethyl cation (m/z 179).

Interactive Table: Predicted ESI-MS Fragmentation Data for N-Fmoc-1,3-propanediamine

Click on the headers to sort the data.

| m/z (Predicted) | Ion | Description |

| 297.16 | [M+H]⁺ | Protonated molecular ion of the free base (C₁₈H₂₀N₂O₂ + H⁺) |

| 223.08 | [M+H - C₃H₈N₂]⁺ | Loss of the 1,3-propanediamine neutral molecule |

| 179.08 | [C₁₃H₉]⁺ | Fluorenylmethyl cation, a hallmark of Fmoc-protected compounds |

| 75.08 | [C₃H₉N₂]⁺ | Protonated 1,3-propanediamine |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations (stretching and bending) of its chemical bonds.

The IR spectrum provides clear evidence for the presence of the carbamate linkage, the aromatic rings, and the amine/ammonium (B1175870) groups.

Interactive Table: Characteristic IR Absorption Bands for this compound

Click on the headers to sort the data.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Amide (N-H) |

| ~3000 (broad) | N-H Stretch | Ammonium (NH₃⁺) |

| 3000 - 3100 | C-H Stretch | Aromatic (C-H) |

| 2850 - 2960 | C-H Stretch | Aliphatic (C-H) |

| 1690 - 1710 | C=O Stretch (Amide I) | Carbamate (O-C=O)-NH |

| 1520 - 1540 | N-H Bend (Amide II) | Carbamate (N-H) |

| 1450 & 1480 | C=C Stretch | Aromatic Ring |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring in Synthesis Research

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in synthetic chemistry for both monitoring the progress of a reaction and for determining the purity of the final product. In the context of this compound synthesis, HPLC is crucial for ensuring the quality of the compound. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group provides a strong chromophore, making the compound easily detectable by UV-Vis spectrophotometers commonly used in HPLC systems.

The primary application of HPLC in this context is the assessment of purity. During the synthesis, which involves the reaction of 1,3-propanediamine with a fluorenylmethoxycarbonyl-containing reagent (like Fmoc-Cl or Fmoc-OSu), several impurities can arise. These may include unreacted starting materials, the di-Fmoc protected diamine, and byproducts from the cleavage of the Fmoc group. Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is particularly well-suited for this analysis. The mono-Fmoc product, N-Fmoc-1,3-propanediamine, will have a distinct retention time compared to the more hydrophilic 1,3-propanediamine and the more hydrophobic di-Fmoc derivative. Commercial suppliers of Fmoc-protected amino acids and related compounds often specify a purity of greater than 99% as determined by HPLC. merckmillipore.commerck-lifescience.com.twsigmaaldrich.com

Furthermore, HPLC is a valuable tool for monitoring the progress of the protection reaction. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of the starting amine and the formation of the desired product. This allows for the optimization of reaction conditions such as reaction time, temperature, and stoichiometry of reagents to maximize the yield and purity of this compound. For instance, the progress of Fmoc deprotection reactions is often monitored by observing the disappearance of the Fmoc-protected species and the appearance of the deprotected product and the dibenzofulvene-piperidine adduct. researchgate.net

While specific HPLC methods for this compound are not extensively published, methods for analogous Fmoc-protected amino acids and amines provide a strong basis for method development. rsc.orgnih.govnih.gov A typical setup would involve a C18 reversed-phase column with a gradient elution using a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically performed at a wavelength where the Fmoc group has strong absorbance, commonly around 254 nm or 265 nm.

Representative HPLC Purity Analysis Parameters for a Structurally Similar Compound (Fmoc-Amino Acid)

| Parameter | Value/Condition | Rationale |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | The non-polar C18 phase effectively separates compounds based on hydrophobicity, ideal for resolving the Fmoc-protected compound from potential impurities. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and provides an acidic environment. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute compounds from the column. |

| Gradient | 5% to 95% Mobile Phase B over 20 minutes | A gradient elution is necessary to elute compounds with a wide range of polarities, from starting materials to the product. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC providing good separation efficiency and reasonable analysis time. |

| Detection Wavelength | 254 nm | The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance at this wavelength, ensuring high sensitivity. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

X-ray Diffraction for Crystalline Solid-State Structure Analysis

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, which is typically isolated as a solid, single-crystal XRD can provide precise information on bond lengths, bond angles, conformational arrangements, and intermolecular interactions within the crystal lattice. This information is invaluable for unequivocally confirming the chemical structure and understanding the packing forces that govern the solid-state properties of the material.

Although the specific crystal structure of this compound is not publicly available in crystallographic databases as of the latest search, analysis of structurally related Fmoc-amino acids provides insight into the expected features. researchgate.netrsc.org These studies consistently show extensive hydrogen bonding networks and significant π-π stacking of the fluorenyl rings, which dictate the supramolecular assembly. The conformation of the propanediamine chain would also be determined, revealing whether it adopts a linear, extended conformation or a more folded arrangement within the crystal.

Obtaining a crystal structure would involve growing a single crystal of suitable quality, which can be a challenging step, followed by exposing it to an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net The data obtained would not only confirm the identity of the compound but also provide fundamental insights into its physicochemical properties.

Representative Crystallographic Data for a Structurally Similar Compound (Fmoc-Tyrosine)

| Parameter | Representative Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁ | Specifies the symmetry elements within the unit cell. |

| a (Å) | 5.78 | Length of one side of the unit cell. |

| b (Å) | 35.15 | Length of the second side of the unit cell. |

| c (Å) | 5.21 | Length of the third side of the unit cell. |

| **β (°) ** | 91.6 | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Hydrogen Bonds | O-H···O, N-H···O | These interactions are key to the formation of the supramolecular structure in the solid state. |

| Key Intermolecular Interaction | π-π stacking of fluorenyl groups | A dominant interaction for Fmoc-containing compounds, influencing crystal packing. |

Note: The data in the tables are representative examples derived from published research on structurally analogous compounds and are intended for illustrative purposes. Specific analytical parameters for this compound would require experimental determination.

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Methodologies and Orthogonal Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) and is prized for its base-lability, which allows for mild deprotection conditions. creative-peptides.com However, the synthesis of complex, branched, or cyclic peptides often necessitates the use of orthogonal protecting groups that can be removed under different conditions without affecting the Fmoc group or other protecting groups on the peptide chain. sigmaaldrich.comnih.gov

Future research is likely to focus on the integration of N-Fmoc-1,3-propanediamine hydrobromide with novel orthogonal protecting groups. The development of new protecting groups that are stable to the piperidine (B6355638) solutions used for Fmoc removal, but labile under specific, non-acidic conditions, would enhance the versatility of this building block. For instance, groups cleavable by enzymatic action, light (photolabile groups), or specific metal catalysts would allow for highly selective modifications.

An emerging area of interest is the development of "tunable" orthogonality, where the deprotection conditions of a group like Fmoc can be altered. For example, recent research has demonstrated a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions, a technique that is compatible with acid-labile Boc groups. nih.gov Applying such unconventional deprotection strategies to syntheses involving this compound could open new avenues for creating complex molecular architectures.

Furthermore, the exploration of protecting groups that offer enhanced stability or solubility to the growing peptide chain during synthesis is a continuous effort. The table below outlines some existing orthogonal protecting groups and their removal conditions, which could be strategically combined with the Fmoc group of this compound.

| Protecting Group | Abbreviation | Common Removal Reagents | Orthogonal to Fmoc |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | Yes |

| Benzyloxycarbonyl | Z (or Cbz) | H₂/Pd, HBr/AcOH | Yes |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄/Scavenger | Yes |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Yes |

| ivDde | ivDde | 2% Hydrazine in DMF | Yes |

| 4-Methyltrityl | Mtt | 1% TFA in DCM | Yes |

The strategic implementation of these and newly developed protecting groups will be crucial for the advanced applications of this compound.

Advancements in Automated Synthesis Protocols Incorporating this compound

Automated synthesis has become an indispensable tool in chemical and pharmaceutical research, enabling the rapid and efficient production of peptides and other oligomers. nih.govnih.gov The incorporation of this compound into automated synthesis protocols, particularly for the synthesis of peptide nucleic acids (PNAs) and other modified peptides, is a key area for future development.

Microwave-assisted automated synthesis has been shown to accelerate coupling and deprotection steps in Fmoc-based SPPS, leading to shorter synthesis times and potentially higher purity products. nih.gov Future research will likely focus on optimizing microwave parameters for the efficient incorporation of this compound, minimizing side reactions and ensuring complete coupling.

Flow chemistry is another automated synthesis paradigm that offers precise control over reaction conditions and the potential for continuous manufacturing. beilstein-journals.org The development of flow-based protocols for syntheses involving this compound could lead to improved scalability and reproducibility.

A significant challenge in automated synthesis is the aggregation of growing peptide chains, which can lead to incomplete reactions and difficult purifications. The physical properties of this compound and its derivatives could be studied and potentially modified to improve their performance in automated protocols. The table below outlines key parameters that are often optimized in automated synthesis.

| Parameter | Description | Relevance to this compound |

| Coupling Reagents | Reagents that facilitate the formation of amide bonds. | The choice of coupling reagent can impact the efficiency of incorporating the diamine into a growing chain. |

| Deprotection Time | The duration of exposure to the deprotection reagent (e.g., piperidine). | Optimization is needed to ensure complete Fmoc removal without side reactions. |

| Washing Steps | Removal of excess reagents and byproducts. | Efficient washing is crucial to prevent carry-over and ensure high purity. |

| Temperature | Reaction temperature can affect reaction rates and side reactions. | Microwave heating can be used to accelerate steps, but conditions must be optimized. nih.gov |

Advancements in these areas will facilitate the routine use of this compound in high-throughput synthesis and the creation of novel molecular libraries.

Exploration of this compound in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. nih.gov The distinct structural features of this compound—a bulky, hydrophobic Fmoc group and a flexible, hydrophilic propanediamine linker—make it an intriguing candidate for host-guest chemistry. thno.orgnih.gov

The aromatic fluorenyl moiety of the Fmoc group can participate in π-π stacking interactions and can be encapsulated within the hydrophobic cavities of macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes. thno.org This could be exploited to create stimuli-responsive systems where the release of a guest molecule is triggered by the cleavage of the Fmoc group.

The propanediamine portion of the molecule can engage in hydrogen bonding and electrostatic interactions, potentially acting as a recognition site for anionic species or as a building block for self-assembled materials. The combination of these features could lead to the development of novel sensors, drug delivery systems, and functional materials. rsc.org

Future research in this area could involve:

Studying the binding affinity of this compound with various macrocyclic hosts.

Designing and synthesizing supramolecular assemblies based on this compound.

Investigating the stimuli-responsive behavior of these assemblies, for example, their response to changes in pH or the introduction of specific enzymes.

The table below summarizes potential host-guest interactions involving this compound.

| Host Molecule | Potential Interaction with this compound | Potential Application |

| Cyclodextrins | Inclusion of the Fmoc group in the hydrophobic cavity. | Drug delivery, solubilization. thno.org |

| Calixarenes | Complexation with the Fmoc group or the diamine moiety. | Sensing, molecular recognition. |

| Pillararenes | Encapsulation of the aliphatic propanediamine chain. | Stimuli-responsive materials. |

| Cucurbiturils | Binding of the protonated amine groups in the portal. | Molecular switches, controlled release. |

The exploration of these interactions could unlock new functionalities and applications for this compound beyond its current use as a synthetic building block.

Application of Computational Chemistry Approaches for Understanding Reaction Mechanisms and Rational Molecular Design

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting molecular properties, and guiding the rational design of new molecules and materials. researchgate.net The application of these methods to this compound can provide valuable insights that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to:

Elucidate reaction mechanisms: For example, modeling the deprotection of the Fmoc group under different conditions can help to identify transition states and intermediates, providing a deeper understanding of the reaction pathway. researchgate.net

Predict reactivity: Computational models can predict the reactivity of the amine groups in this compound, aiding in the design of selective modification strategies. nih.gov

Study non-covalent interactions: Molecular dynamics simulations can be used to explore the interactions of this compound in supramolecular assemblies, providing insights into their stability and dynamics. researchgate.net

These computational approaches can accelerate the development of new applications for this compound by allowing for the in silico screening of potential modifications and interactions before they are tested in the laboratory. This can save time and resources and lead to a more targeted and efficient research process. The integration of computational and experimental studies will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the recommended methods for synthesizing N-Fmoc-1,3-propanediamine hydrobromide?

The compound is typically synthesized via Fmoc protection of 1,3-propanediamine followed by hydrobromide salt formation. A common protocol involves coupling Fmoc-Cl with 1,3-propanediamine in a polar aprotic solvent (e.g., DMF) under basic conditions. For example, in a Schlenk flask, bifunctional linkers are reacted with N-Fmoc-1,3-propanediamine hydrochloride using DCC/DMAP as coupling agents and DIPEA as a base . Post-reaction, the product is precipitated, purified via recrystallization (e.g., using ethanol/water mixtures), and confirmed by LCMS or NMR.

Key Reagents & Conditions :

| Reagent/Condition | Role | Example |

|---|---|---|

| Fmoc-Cl | Protecting agent | 1.1 eq. |

| DCC/DMAP | Coupling agents | 1.3 eq. DCC, 0.1 eq. DMAP |

| DIPEA | Base | 1.0 eq. |

| DMF | Solvent | 1.5 mL/g reactant |

Q. How should researchers characterize the purity and identity of this compound?

- Melting Point : Confirm decomposition at ~121°C (decomposes) .

- Titration : Assay purity (98–100%) via acid-base titration of the free amine after deprotection .

- Spectroscopy : Use H/C NMR to verify Fmoc group integrity (e.g., aromatic protons at δ 7.2–7.8 ppm) and amine protons (δ 1.5–2.5 ppm). LCMS can confirm molecular weight (CHNO·HBr; theoretical [M+H] = 377.28) .

Q. What storage conditions are optimal for this compound?

Store at 2–8°C in airtight, light-resistant containers. The hydrobromide salt is hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to moisture or basic conditions, which can cleave the Fmoc protecting group .

Advanced Research Questions

Q. How can researchers address conflicting data on conjugation efficiency when using this compound in solid-phase synthesis?

Discrepancies in coupling efficiency often arise from steric hindrance or solvent compatibility. Methodological considerations:

- Coupling Agents : Compare DCC/DMAP (traditional) vs. HATU/DIPEA (higher efficiency for bulky substrates) .

- Solvent Optimization : Test DMF, DCM, or THF for solubility. For PEGA resins (swelling volume >5 mL/g), DMF is preferred .

- Kinetic Monitoring : Use Kaiser test or FTIR to track free amine consumption.

Example Workflow :

| Step | Parameter | Adjustment |

|---|---|---|

| 1 | Coupling agent | HATU (0.95 eq.) vs. DCC (1.3 eq.) |

| 2 | Solvent | DMF vs. DCM |

| 3 | Reaction time | 2 hr vs. overnight |

Q. What role does this compound play in synthesizing polyamine-based drug candidates?

The compound serves as a key building block for introducing spacer arms in drug conjugates (e.g., antibody-drug conjugates). The Fmoc group enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), leaving the secondary amine for further functionalization. For example, it has been used in synthesizing platinum(II) complexes with N-cyclohexyl-1,3-propanediamine carriers, which show enhanced cytotoxicity in cancer cell lines .

Q. How can researchers mitigate hydrolysis of the Fmoc group during long-term storage or reaction conditions?

Q. What advanced applications exist for this compound in phase-change solvents for CO2_22 capture?

While not directly studied, structurally similar amines (e.g., N-cyclohexyl-1,3-propanediamine) are used in phase-change solvents due to their high CO absorption capacity and low regeneration energy. Researchers can explore blending this compound with non-polar solvents (e.g., decane) to design biphasic systems, leveraging its amine group for carbamate formation .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be resolved?

Contradictions arise from salt vs. free base forms. The hydrobromide salt is soluble in polar solvents (DMF, DMSO) but insoluble in ether or hexane. To resolve discrepancies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.